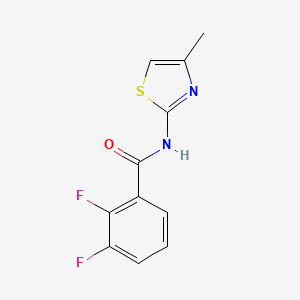

2,3-difluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide

Description

2,3-Difluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide is a benzamide derivative featuring a 1,3-thiazole ring substituted with a methyl group at position 4 and a 2,3-difluorophenyl moiety attached via an amide linkage. The structural uniqueness of this compound lies in its fluorine substituents, which enhance electronegativity and metabolic stability, and the 4-methylthiazole group, which contributes to steric and electronic modulation of binding interactions .

Synthetic routes for analogous compounds often involve nucleophilic substitution or condensation reactions. For instance, describes the synthesis of structurally related thiazole-triazole hybrids using 2,4-difluorophenyl isothiocyanate and aryl thiazole precursors under reflux conditions in ethanol, followed by characterization via IR, NMR, and elemental analysis . Similarly, highlights the formation of triazole-thiones via sodium hydroxide-mediated cyclization, with spectral data confirming tautomeric forms .

Properties

IUPAC Name |

2,3-difluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F2N2OS/c1-6-5-17-11(14-6)15-10(16)7-3-2-4-8(12)9(7)13/h2-5H,1H3,(H,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEYTVFYKRXLBIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)C2=C(C(=CC=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F2N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60357946 | |

| Record name | 2,3-difluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60357946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

418791-31-8 | |

| Record name | 2,3-difluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60357946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-difluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.

Introduction of the Benzamide Core: The benzamide core can be introduced by reacting 2,3-difluorobenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with the thiazole derivative to form the final product.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

Substitution Reactions: The fluorine atoms on the benzamide core can undergo nucleophilic substitution reactions.

Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, potentially altering its electronic properties and biological activity.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.

Oxidation and Reduction Products: These reactions can lead to the formation of oxidized or reduced thiazole derivatives.

Scientific Research Applications

Chemistry

The compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for various substitution reactions that can lead to different derivatives.

Biology

Research indicates that this compound may exhibit significant biological activities:

- Antimicrobial Activity : Preliminary studies suggest effectiveness against bacterial strains comparable to established antibiotics.

- Anticancer Activity : Derivatives similar to this compound have shown potent anti-proliferative effects against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) cells.

Anticancer Activity

A study demonstrated that compounds containing thiazole rings exhibited significant anticancer properties. For instance:

- Study on MCF-7 Cells : Compounds similar to 2,3-difluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide were tested for their ability to inhibit cell proliferation. Results showed a marked decrease in cell viability at specific concentrations.

Antimicrobial Activity

Another research effort investigated the antimicrobial properties of this compound:

- Bacterial Strain Testing : The compound was tested against several bacterial strains, showing effectiveness comparable to traditional antibiotics.

Industrial Applications

The compound can be utilized in various industrial processes:

- Chemical Intermediates : It can serve as a precursor in the synthesis of agrochemicals or pharmaceuticals.

- Material Development : Its unique chemical properties may lend themselves to the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 2,3-difluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The thiazole ring may interact with enzymes or receptors, modulating their activity and leading to the observed biological effects. Further research is needed to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following sections compare 2,3-difluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide with key analogues, focusing on substituent effects, physicochemical properties, and biological activity.

Substituent Variations on the Thiazole Ring

Compounds with different aryl or alkyl groups on the thiazole ring exhibit distinct physicochemical and binding properties:

- Key Insight : The 4-methyl group in the target compound balances lipophilicity and steric bulk, whereas halogenated aryl groups (e.g., 9b, 9c) improve target engagement but may reduce solubility .

Modifications on the Benzamide Moiety

Fluorine substitution patterns and alternative aromatic systems significantly influence bioactivity:

- Key Insight : Fluorine atoms in the target compound optimize both electronic and steric interactions, whereas bulkier substituents (e.g., nitro or sulfamoyl groups) may compromise membrane permeability .

Structural and Spectral Comparisons

- IR/NMR Data : The absence of C=O stretching (~1663–1682 cm⁻¹) in triazole-thiones () contrasts with the target compound’s amide C=O peak (~1680 cm⁻¹), confirming its distinct tautomeric state .

- Crystallography : and highlight the planar geometry of thiazole-benzamide hybrids, with dihedral angles between aromatic rings influencing π-π stacking .

Industrial and Pharmacological Relevance

- Patent Trends: Crystalline salts of similar benzamides (e.g., RM-4848) with ethanolamine or morpholine are patented for improved solubility, suggesting formulation strategies for the target compound .

- Commercial Availability : Analogues like 3,4,5-Trimethoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide (BD01129540) are marketed by BLD Pharm, underscoring industrial interest in thiazole-benzamide scaffolds .

Biological Activity

2,3-Difluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide is a compound belonging to the benzamide class, characterized by a unique structure that includes a benzamide core with two fluorine atoms and a thiazole moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

- Chemical Formula : CHFNS

- Molecular Weight : 254.26 g/mol

- CAS Number : 418791-31-8

The structural features of this compound are significant in determining its biological activity. The presence of fluorine atoms can enhance lipophilicity and influence the interaction with biological targets.

The mechanism of action for 2,3-difluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide is not fully elucidated. However, it is hypothesized that the thiazole ring may interact with specific enzymes or receptors, modulating their activity and leading to observed biological effects. This interaction may involve:

- Inhibition of Enzymatic Activity : Potentially affecting pathways involved in cell proliferation.

- Modulation of Receptor Activity : Influencing signaling pathways critical for cancer cell survival.

Anticancer Activity

Research indicates that compounds containing thiazole rings often exhibit significant anticancer properties. For instance:

- A study demonstrated that derivatives similar to 2,3-difluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide showed potent anti-proliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells .

- The compound’s structure allows it to interfere with critical cellular processes such as the cell cycle and apoptosis.

Antimicrobial Activity

Thiazole-containing compounds have also been reported to possess antimicrobial properties:

- Preliminary studies suggest that 2,3-difluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide may exhibit activity against bacterial strains comparable to established antibiotics .

Case Studies and Research Findings

Q & A

Q. What advanced analytical techniques validate target engagement in cellular models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.